tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate (CAS Ref: 10-F622373 , C13H20BrN3O2, MW: 330.22 ) is a piperidine-based heterocyclic compound featuring a tert-butyl carbamate group and a 4-bromo-substituted indazole moiety. The bromine atom at the 4-position of the indazole ring enhances its utility as a synthetic intermediate in pharmaceuticals, particularly in Suzuki-Miyaura cross-coupling reactions . Its molecular structure combines steric protection (tert-butyl group) with electrophilic reactivity (bromine), making it valuable for derivatization in drug discovery pipelines.
Properties
Molecular Formula |
C17H22BrN3O2 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromoindazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)20-9-7-12(8-10-20)21-15-6-4-5-14(18)13(15)11-19-21/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
SASGMNQGOFOTGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Chemical Name | tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate |
| Molecular Formula | C17H22BrN3O2 |
| Molecular Weight | Approx. 377 g/mol |
| Functional Groups | Indazole ring, bromine substituent, piperidine, Boc protecting group |
| Key Structural Features | 1H-indazole nitrogen linked to piperidine at N-1, bromine at C-4 of indazole |
Preparation Methods Overview
General Synthetic Strategy
The synthesis of this compound typically involves:
- Preparation of the indazole core with bromine substitution at the 4-position.
- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group.
- N-alkylation or nucleophilic substitution to link the indazole nitrogen (N-1) to the 4-position of the Boc-protected piperidine.
Stepwise Preparation Methods
Synthesis of 4-Bromo-1H-indazole Intermediate
- Bromination of 1H-indazole at the 4-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
- Alternative methods include direct synthesis of 4-bromoindazole derivatives from substituted anilines via diazotization and cyclization.
Preparation of tert-Butyl 4-piperidinylcarboxylate (Boc-protected piperidine)
- Commercially available or synthesized by reacting piperidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- This step protects the piperidine nitrogen and allows selective functionalization at the 4-position.
Coupling of Boc-piperidine with 4-bromoindazole
- The key step involves nucleophilic substitution or Buchwald-Hartwig type amination to link the N-1 of the indazole to the 4-position of the Boc-piperidine.
- Typical conditions include:
- Use of a base such as cesium carbonate (Cs2CO3).
- Polar aprotic solvents like dimethylformamide (DMF).
- Heating at elevated temperatures (e.g., 80 °C).
- The reaction proceeds via displacement of a suitable leaving group on the piperidine or via direct N-arylation of the indazole.
Analytical Data and Characterization
Typical characterization data for such compounds include:
| Technique | Data Example for Related Compounds |
|---|---|
| 1H NMR (DMSO-d6) | Signals corresponding to indazole aromatic protons (7-9 ppm), Boc tert-butyl singlet (~1.4 ppm), piperidine methylene multiplets (2-4 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight (e.g., m/z 377 for related methoxy derivatives) |
| Elemental Analysis | Consistent with calculated C, H, N, Br content |
| HPLC Purity | Typically >95% purity for isolated compounds |
Data Table: Summary of Preparation Conditions for this compound
| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of indazole | NBS, solvent (e.g., DMF), rt to 50 °C | 2-4 h | 25-50 °C | 60-80 | Controlled bromination at C-4 |
| Boc protection of piperidine | (Boc)2O, Et3N, DCM, rt | 1-3 h | 25 °C | >90 | Standard protection |
| Coupling (N-arylation) | Boc-piperidine, Cs2CO3, DMF, 80 °C | 6-12 h | 80 °C | 40-60 | N-1 substitution on indazole |
| Purification | Silica gel chromatography (20-30% EtOAc/hexane) | - | - | - | Isolate pure product |
Research Results and Optimization Notes
- The Boc protecting group is stable under coupling conditions and facilitates purification.
- Use of cesium carbonate as base and DMF as solvent is preferred for efficient N-arylation.
- Reaction temperature and time are critical to maximize yield and minimize side reactions.
- Hydrogenation or reduction steps may be employed if nitro or other substituents are present before bromination or coupling.
- Analytical methods such as NMR, MS, and HPLC are essential for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the indazole ring.
Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid chlorides or anhydrides in the presence of a base can facilitate esterification.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular pathways and mechanisms.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It can be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Brominated Piperidine-Indazole/Pyrazole Derivatives
The table below highlights key structural analogs differing in substitution patterns and heterocyclic cores:
Notes:
- The indazole vs. pyrazole core alters aromaticity and hydrogen-bonding capacity, impacting binding affinity in biological targets .
- Substituent position : Bromine at indazole 1-position (target compound) vs. 3- or 5-position (analogs) influences electronic effects. For example, 5-bromo substitution may enhance steric hindrance in enzyme active sites .
Halogen-Substituted Piperidine-Indazole Derivatives
lists analogs with fluoro, chloro, and bromo substitutions at indazole positions 5 or 6:
- tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate : Smaller halogen (F) reduces steric hindrance but increases electronegativity.
- tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate : Chloro provides intermediate reactivity between F and Br.
- tert-Butyl 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylate : Bromine at position 6 may alter π-stacking interactions in protein binding.
Key Trend : Bromine at position 4 (target compound) offers a balance between reactivity (for cross-coupling) and steric accessibility compared to other positions.
Non-Halogenated Analogs
- tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS 883984-95-0 ): Lacks halogen, reducing electrophilicity but increasing suitability for late-stage functionalization.
Biological Activity
tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate is a compound with significant potential in pharmacological applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C17H22BrN3O2
- Molecular Weight : 380.28 g/mol
- CAS Number : 1198284-77-3
- Purity : >95% (HPLC)
The compound exhibits its biological activity primarily through modulation of specific signaling pathways. Preliminary studies indicate that it may inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition can potentially lead to reduced release of pro-inflammatory cytokines such as IL-1β, which is significant in various inflammatory diseases and cancers .
Antitumor Activity
Research has highlighted the antitumor properties of indazole derivatives, including this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines, showing cytotoxic effects characterized by decreased cell viability and induced apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 0.64 | Apoptosis induction |
| KMS-12 BM (Multiple Myeloma) | 1.4 | Cell cycle arrest |
| THP-1 (Macrophages) | 10 | NLRP3 inflammasome inhibition |
Neuroprotective Effects
In addition to its antitumor activity, this compound has shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.
Study 1: Inhibition of NLRP3 Inflammasome
In a recent study involving differentiated THP-1 cells treated with lipopolysaccharide (LPS), this compound was tested for its ability to inhibit NLRP3 activation. The results indicated a significant reduction in pyroptotic cell death and IL-1β release when treated with the compound at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent .
Study 2: Antiproliferative Activity Against Cancer Cells
A series of experiments evaluated the antiproliferative effects of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell proliferation in a dose-dependent manner, with IC50 values ranging from 0.64 µM to 1.4 µM across different cancer types. This highlights its potential as a lead compound for further development in cancer therapy .
Q & A
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NBS, DMF, 80°C | Bromination |
| 2 | Pd(dba)₂, Xantphos, K₃PO₄, Dioxane | Cross-coupling |
| 3 | Silica gel chromatography | Purification |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Common techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For structural elucidation (e.g., SHELX software for refinement ). demonstrates the use of single-crystal X-ray diffraction (R factor = 0.043) to resolve complex structures .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(OAc)₂, 80°C | 65 | 95% |
| PdCl₂, 60°C | 72 | 98% |
Advanced: How to resolve contradictions in reported spectroscopic data for this compound?
- Multi-Technique Validation : Combine NMR, IR, and X-ray data (e.g., bond lengths and angles from crystallography ).
- Computational Chemistry : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Batch Reproducibility : Ensure consistent synthetic protocols to minimize variability .
Advanced: What safety protocols are critical for handling air-sensitive reactions involving this compound?
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Respiratory Protection : For fine powders, use NIOSH-certified respirators (e.g., P95 for particulates) .
- Waste Disposal : Segregate halogenated waste and dispose via licensed facilities .
Q. Application Example :
| Target Drug | Role of Compound |
|---|---|
| Crizotinib | Core scaffold for ALK/ROS1 inhibition |
Advanced: How to assess the stability of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
